1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one is a chemical compound characterized by the presence of bromine, chlorine, and a thienyl group. Its molecular formula is CHBrClOS, and it has the CAS number 306935-99-9. This compound is classified as a halogenated thienyl derivative, which places it within a broader category of organohalides often utilized in various chemical applications.
The synthesis of 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one typically involves several steps:
This multi-step process allows for the introduction of the necessary halogen substituents while maintaining the integrity of the thienyl structure.
The molecular structure of 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one can be represented using its canonical SMILES notation: C1=C(SC(=C1Br)Cl)C(=O)CCl
.
1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one undergoes several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions.
The mechanism of action for 1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one involves its interaction with specific molecular targets within biological systems.
The exact pathways and biological implications depend on the specific application and target molecules involved.
1-(4-Bromo-5-chloro-2-thienyl)-2-chloroethan-1-one has several scientific research applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: